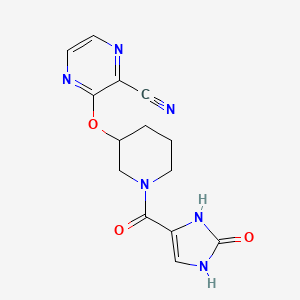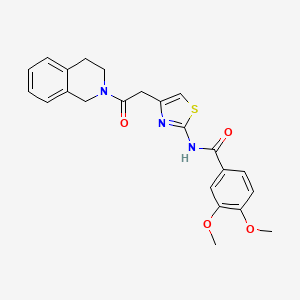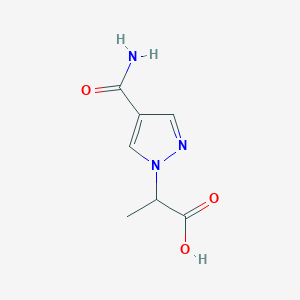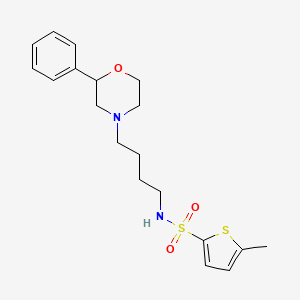![molecular formula C22H23N3O6S B2965635 Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1358651-27-0](/img/structure/B2965635.png)
Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a useful research compound. Its molecular formula is C22H23N3O6S and its molecular weight is 457.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Heterocycles containing nitrogen, such as the 1,2,3-triazole moiety found in the compound, are significant in synthetic chemistry due to their wide range of prospective medicinal applications . These compounds display significant biological activities and are known for their excellent metabolic and thermal stability. They are used in the synthesis of various medications, including those containing the 1,2,3-triazole unit like tazobactam and carboxyamidotriazole.
Development of Medicinal Scaffolds
The 1,2,3-triazole moiety is utilized in the development of several medicinal scaffolds demonstrating anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This highlights the compound’s potential in contributing to the creation of new therapeutic agents that can address a range of diseases.
Pharmacological Profile Enhancement
Compounds with a pyrazole ring, which can be synthesized from triazole derivatives, possess a potent pharmacological profile. They are used as anti-inflammatory, analgesic, vasodilator, and antidepressant agents. Additionally, they have applications in cancer treatment, obesity combat, and cytoprotection .
Biological and Pharmacological Properties of Hydrazones
Hydrazones exhibit a wide range of biological and pharmacological properties, making them potential candidates for various applications. They are known for their antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .
Drug Discovery and Design
The compound’s structure allows for the creation of diverse derivatives through click chemistry, which are simple and high yielding. This is particularly useful in drug discovery and design, where modifications to the molecular structure can lead to the discovery of new drugs with improved efficacy and reduced side effects .
X-ray Crystallography and Structural Analysis
The compound’s ability to form crystals suitable for X-ray diffraction makes it valuable for structural analysis in chemistry and materials science. Determining the structure of new compounds is essential for understanding their properties and potential applications .
Eigenschaften
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-30-16-9-7-15(8-10-16)19-20(26)24-22(23-19)11-13-25(14-12-22)32(28,29)18-6-4-3-5-17(18)21(27)31-2/h3-10H,11-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVSKNBOLHIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(=O)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2965553.png)

![1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965555.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)
![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)


![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)
![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
